2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid
Overview
Description
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the development of a variety of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These interactions are crucial for the compound’s role in biochemical processes, influencing the reduction and oxidation reactions within cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, furan derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-β . This modulation of inflammatory pathways highlights the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s furan and piperidine moieties contribute to its ability to interact with specific enzymes and receptors. For instance, the furan ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can form ionic and hydrophobic interactions . These interactions facilitate the compound’s binding to target enzymes and receptors, leading to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, exhibit varying degrees of stability under different conditions . Long-term exposure to the compound can lead to sustained modulation of cellular pathways, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and oxidative stress . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which play roles in its metabolism . These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall biochemical activity. The compound’s metabolism is essential for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s furan and piperidine moieties facilitate its binding to specific transporters, aiding its cellular uptake and distribution . These interactions determine the compound’s localization and accumulation within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, the furan ring’s ability to engage in hydrogen bonding and π-π interactions may facilitate its localization to the nucleus or mitochondria, where it can exert its biochemical effects.
Properties
IUPAC Name |
2-[1-(furan-3-carbonyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBLHXYFFVGWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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